molecular formula C18H21NO B11803418 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine

1-Benzyl-2-(2-methoxyphenyl)pyrrolidine

Cat. No.: B11803418
M. Wt: 267.4 g/mol
InChI Key: PBJVVTVIRQMMAK-UHFFFAOYSA-N
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Description

1-Benzyl-2-(2-methoxyphenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 2-methoxybenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with a suitable reagent to yield the desired pyrrolidine derivative . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-Benzyl-2-(2-methoxyphenyl)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Pyrrolidine, 1-Benzyl-2-pyrrolidinone, 2-Methoxyphenylpyrrolidine.

    Uniqueness: The presence of both benzyl and methoxyphenyl groups in this compound provides a unique combination of steric and electronic properties, enhancing its potential biological activity and making it a valuable compound in drug discovery.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-benzyl-2-(2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C18H21NO/c1-20-18-12-6-5-10-16(18)17-11-7-13-19(17)14-15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3

InChI Key

PBJVVTVIRQMMAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCN2CC3=CC=CC=C3

Origin of Product

United States

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